![molecular formula C14H17NO2 B054950 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one CAS No. 119102-90-8](/img/structure/B54950.png)
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Übersicht
Beschreibung
The compound "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one" is a part of a broader class of spiro compounds, which are characterized by their unique structural framework. Spiro compounds are known for their diverse chemical reactivities and have been studied for various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 2-oxa-7-azaspiro[4.4]nonane derivatives, including those similar to "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one," has been achieved through various methods. A notable approach involves the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, leading to good yields and demonstrating the efficiency of this synthetic route (Huynh et al., 2017). Another method includes the sequential ‘condensation–iodolactonization’ reactions, showcasing the versatility in synthesizing spiro compounds with complex structures (Ullah et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Molecular Structures:
- The compound 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one has been involved in studies focusing on the synthesis and structural analysis of spiro compounds. For example, Huynh, Nguyen, and Nishino (2017) described a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the compound's role in forming complex molecular structures (Huynh, Nguyen, & Nishino, 2017).
Antimicrobial Agents:
- Al-Ahmadi (1996) investigated the synthesis of bispiroheterocyclic systems as antimicrobial agents, involving reactions with 1-oxa-4-thiaspiro[4.4]nonan-2-one. This study highlights the potential biomedical applications of spiro compounds like 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (Al-Ahmadi, 1996).
Anticonvulsant Studies:
- Research by Farrar et al. (1993) explored the anticonvulsant activities of compounds related to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, offering insights into potential therapeutic applications (Farrar et al., 1993).
Antiviral Research:
- A study by Apaydın et al. (2019) involved the synthesis and evaluation of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives against human coronavirus, highlighting the antiviral potential of compounds structurally related to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (Apaydın et al., 2019).
Angiogenesis Inhibition:
- Azaspirene, a compound with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton similar to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, was found to be an effective angiogenesis inhibitor by Asami et al. (2002), suggesting its potential in cancer research (Asami et al., 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-14(7-9-17-13)6-8-15(11-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZOFKOCEPRLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CCOC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400695 | |
| Record name | 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
CAS RN |
119102-90-8 | |
| Record name | 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
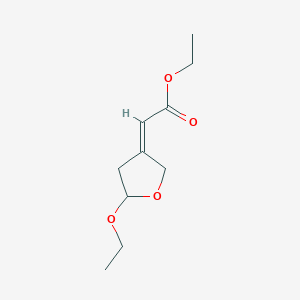
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
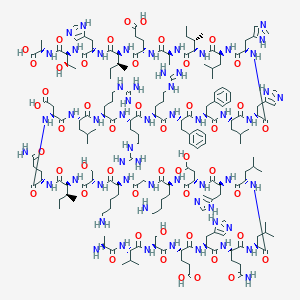

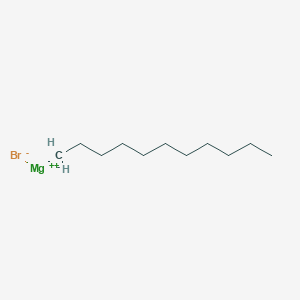
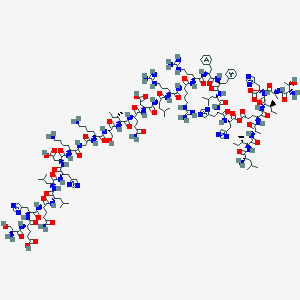
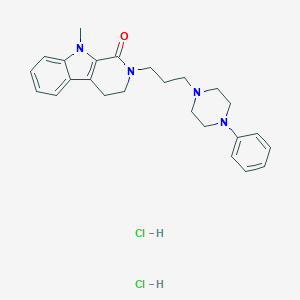
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
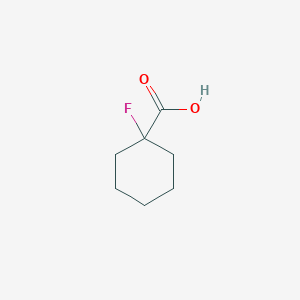
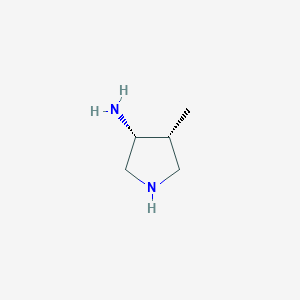
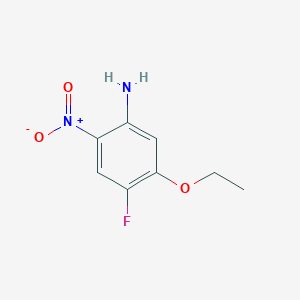
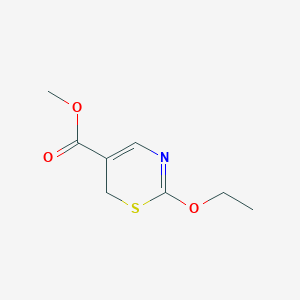
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)